molecular formula C13H14N2O2 B1471747 1-(4-ethylbenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1368996-97-7

1-(4-ethylbenzyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1471747
CAS RN: 1368996-97-7
M. Wt: 230.26 g/mol
InChI Key: YGCDITIVQWYYFU-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-1H-imidazole-4-carboxylic acid, also known as 4-EBIO, is a widely used organic compound in scientific research. It is a derivative of imidazole and is used in many applications. This compound has a variety of properties and is used in a number of different applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Catalysis and Synthesis

  • A study presented the synthesis of cyclometalated Ir(III)-NHC complexes for the acceptorless dehydrogenation of alcohols to carboxylic acids, indicating potential applications in catalysis and organic synthesis processes (Borah, Saha, Sarma, & Das, 2020). These complexes were found to be efficient, recyclable catalysts that could facilitate the production of carboxylic acids from alcohols with concomitant hydrogen gas evolution.

Materials Science

  • Research on metal–organic frameworks (MOFs) has shown that imidazole-derived ligands can be used to synthesize novel MOFs with applications in dye adsorption and separation, highlighting their potential in environmental remediation (Zhao, Meng, Liu, Guo, & Jing, 2020).

Organic Chemistry

  • The flow synthesis of 1H-4-substituted imidazoles for the continuous production of important pharmaceuticals demonstrates the role of imidazole derivatives in improving the efficiency and environmental impact of chemical synthesis processes (Carneiro, Gutmann, Souza, & Kappe, 2015).

Sensing and Detection

  • A study on a multifunctional sensor based on imidazo[2,1-b]thiazole demonstrated the application of imidazole derivatives in detecting metal ions, offering a new approach to the development of sensitive, selective chemical sensors (Xu, Zhao, Zhang, Wang, Yang, Pei, & Zhang, 2020).

Pharmacology

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-1H-imidazole-4-carboxylic acid appears to involve the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO) in cancer cells. IDO promotes immune tolerance in cancer cells, allowing them to evade the immune system.

Safety and Hazards

The safety data sheet for a related compound, Benzyl alcohol, indicates that it is harmful if swallowed or inhaled, and it causes serious eye irritation . It’s important to note that the safety and hazards of a compound can vary significantly depending on its specific structure and functional groups.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-10-3-5-11(6-4-10)7-15-8-12(13(16)17)14-9-15/h3-6,8-9H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCDITIVQWYYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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